6-Chloro-1,2,3,4-tetrahydroacridin-9-amine, a derivative of tetrahydroacridine, represents a significant compound in medicinal chemistry research, specifically in the development of potential therapeutics for neurodegenerative diseases, particularly Alzheimer's disease [, ]. It serves as a valuable building block for creating novel molecules designed to target various aspects of these diseases.
9-Amino-6-chloro-1,2,3,4-tetrahydro-acridine is a chemical compound with the molecular formula C₁₃H₁₃ClN₂ and a molecular weight of 232.71 g/mol. This compound is recognized for its significant role in various scientific fields, particularly in medicinal chemistry as a cholinesterase inhibitor, which has implications in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound is also utilized in synthetic organic chemistry as a precursor for developing other acridine derivatives and in biological studies involving DNA interactions .
The compound is classified under the category of tetrahydroacridines, which are known for their diverse biological activities. It is derived from the acridine structure, characterized by a fused ring system that contributes to its chemical properties and biological efficacy. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-chloro-1,2,3,4-tetrahydroacridin-9-amine .
The synthesis of 9-amino-6-chloro-1,2,3,4-tetrahydro-acridine can be accomplished through various methods. A commonly reported method involves the reaction between cyclohexanone and 2-aminobenzonitrile in the presence of p-toluenesulfonic acid as a catalyst. The reaction typically takes place under reflux conditions in xylenes for several hours .
The process can yield high purity products (>99%) when optimized correctly .
The molecular structure of 9-amino-6-chloro-1,2,3,4-tetrahydro-acridine features a chlorine atom at position six of the tetrahydroacridine core. This structural configuration is crucial for its biological activity.
9-Amino-6-chloro-1,2,3,4-tetrahydro-acridine can participate in several chemical reactions:
The primary mechanism of action for 9-amino-6-chloro-1,2,3,4-tetrahydro-acridine involves its role as a reversible inhibitor of acetylcholinesterase (AChE). By inhibiting AChE, this compound increases the concentration of acetylcholine at synaptic clefts, enhancing cholinergic transmission.
This mechanism is particularly relevant in pharmacological contexts where cholinergic deficits are implicated, such as Alzheimer's disease. The compound's ability to enhance cholinergic function makes it a candidate for therapeutic applications aimed at alleviating cognitive decline associated with such conditions .
These properties are essential for its applications in both research and industrial contexts .
9-Amino-6-chloro-1,2,3,4-tetrahydro-acridine has several notable applications:
The synthesis of 9-amino-6-chloro-1,2,3,4-tetrahydro-acridine (CAS 5778-84-7; C₁₃H₁₃ClN₂) relies on cyclohexanone derivatives as pivotal precursors. A documented approach begins with ortho-aminobenzonitrile and cyclohexanone undergoing acid-catalyzed condensation under reflux conditions. This forms the tetrahydroacridinone core via Friedländer-type annulation, where the enolizable ketone reacts with the nitrile group, followed by dehydration and cyclization [3] [6]. The 6-chloro substitution is introduced either by using pre-halogenated anthranilic acid derivatives (e.g., 3,5-dibromoanthranilic acid) or via electrophilic aromatic halogenation of the intermediate tetrahydroacridinone [6]. Final amination at the C9 position typically employs Hoffman rearrangement or nucleophilic displacement of a 9-chloro intermediate [3].
Key steps:
Ring closure efficiency is enhanced using Lewis acid catalysts (e.g., ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid), which accelerate imine formation and cyclodehydration. For late-stage functionalization, Pd-catalyzed cross-coupling is critical. The 9-chloro intermediate serves as a handle for C–C bond formation, though its reactivity is lower than brominated positions. Sonogashira reactions using Pd(PPh₃)₄ (0.6 mol%) and CuI (1.2 mol%) in diisopropylethylamine (DIPEA) at 80°C enable selective coupling at C2 and C4 while preserving the C9-chloro group [6].
Table 1: Catalytic Sonogashira Coupling Yields for 9-Chloro-6-substituted Tetrahydroacridine
Arylacetylene Substituent | Catalyst System | Reaction Time (h) | Yield (%) |
---|---|---|---|
Methoxy (p-OMe) | Pd(PPh₃)₄/CuI | 4 | 93 |
Trifluoromethyl (p-CF₃) | Pd(PPh₃)₄/CuI | 4 | 75 |
Unsubstituted phenyl | Pd(PPh₃)₄/CuI | 3 | 90 |
Optimization revealed DIPEA as superior to triethylamine due to improved palladium stability, while higher temperatures (>80°C) caused decomposition [6].
Chlorination: Direct chlorination of the tetrahydroacridine core uses sulfuryl chloride (SO₂Cl₂) in glacial acetic acid at 0–5°C, achieving >90% regioselectivity at C6. Lower temperatures suppress di- and tri-chlorinated byproducts [5] [8]. Alternative routes start from 4-chloroanthranilic acid, but this limits substitution patterns.
Amination: 9-Amino derivatives are synthesized via:
Critical parameters:
Chiral tetrahydroacridines are synthesized from terpene-derived cyclanones to explore stereospecific bioactivity. Key precursors include:
These cyclanones undergo enantioselective condensation with anthranilic acids, preserving stereocenters during ring closure. The resulting tetrahydroacridines exhibit diastereomeric ratios >95:5 when chiral auxiliaries (e.g., (R)-(+)-3-methylcyclohexanone) direct facial selectivity in imine formation [3].
Table 2: Chiral Cyclanone Precursors and Their Applications
Chiral Cyclanone | Derivative Type | Stereochemical Outcome |
---|---|---|
(R)-(+)-3-Methylcyclohexanone | 9-Amino-6-chloro-tetrahydroacridine | Retains α-methyl chirality |
(2S,5R)-(−)-Menthone | 9-Pyrazolyl-tetrahydroacridine | Diastereoselective trans-fusion |
(R)-(−)-Carvone | Spiro-acridines | Converts exocyclic alkene to chiral center |
Resolution of racemic mixtures is achieved via diastereomeric salt formation with (−)-dibenzoyl tartaric acid [3].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2